molecular formula C8H6ClN3OS B12629864 5-Chloro-1,3-benzothiazole-2-carbohydrazide

5-Chloro-1,3-benzothiazole-2-carbohydrazide

Katalognummer: B12629864
Molekulargewicht: 227.67 g/mol
InChI-Schlüssel: AQXQCAKGQLIOKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1,3-benzothiazole-2-carbohydrazide is a heterocyclic compound that contains both benzothiazole and carbohydrazide functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-benzothiazole-2-carbohydrazide typically involves the reaction of 5-chloro-1,3-benzothiazole with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Chloro-1,3-benzothiazole-2-carbohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-1,3-benzothiazole: Lacks the carbohydrazide group but shares the benzothiazole core.

    1,3-Benzothiazole-2-carbohydrazide: Similar structure but without the chloro substitution.

    5-Chloro-2-aminobenzothiazole: Contains an amino group instead of the carbohydrazide group.

Uniqueness

5-Chloro-1,3-benzothiazole-2-carbohydrazide is unique due to the presence of both chloro and carbohydrazide functional groups, which contribute to its diverse chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C8H6ClN3OS

Molekulargewicht

227.67 g/mol

IUPAC-Name

5-chloro-1,3-benzothiazole-2-carbohydrazide

InChI

InChI=1S/C8H6ClN3OS/c9-4-1-2-6-5(3-4)11-8(14-6)7(13)12-10/h1-3H,10H2,(H,12,13)

InChI-Schlüssel

AQXQCAKGQLIOKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.